
Acétate de terlipressine
Vue d'ensemble
Description
La terlipressine (acétate) est un analogue synthétique de la vasopressine, une neurohormone endogène qui agit comme un vasoconstricteur. Elle est principalement utilisée pour traiter les saignements causés par les varices œsophagiennes et pour améliorer la fonction rénale chez les adultes atteints de syndrome hépatorénal . La terlipressine est un promédicament de la lypressine, ou vasopressine lysine, et a une demi-vie plus longue et une sélectivité accrue pour le récepteur V1 par rapport à la vasopressine endogène .
Applications De Recherche Scientifique
Key Medical Applications
-
Hepatorenal Syndrome (HRS)
- Indication : Terlipressin is indicated for the treatment of type 1 hepatorenal syndrome, characterized by rapid renal function decline in patients with liver cirrhosis.
- Mechanism : It acts as a vasopressin receptor agonist, enhancing renal blood flow by increasing mean arterial pressure and reducing portal hypertension, thus improving kidney function .
- Clinical Evidence : Studies have shown that terlipressin significantly improves renal function and HRS reversal rates compared to placebo. For instance, in the CONFIRM trial, terlipressin combined with albumin demonstrated a higher rate of HRS reversal (33.9% vs 12.5% for placebo) .
-
Management of Bleeding Esophageal Varices
- Indication : Terlipressin is used to control acute bleeding from esophageal varices, which are dilated veins in the esophagus that can rupture due to increased portal pressure.
- Clinical Evidence : A systematic review indicated that terlipressin, when used in conjunction with standard therapies, significantly reduces mortality associated with variceal bleeding .
-
Septic Shock
- Indication : Although not universally recommended, terlipressin has been explored as a treatment option for norepinephrine-resistant septic shock.
- Clinical Evidence : Its use has been associated with improved hemodynamic parameters and reduced need for additional vasopressor support in some studies .
- Acute Liver Failure and Refractory Ascites
Data Table: Summary of Clinical Trials
Study Name | Population | Intervention | Primary Outcome | Results |
---|---|---|---|---|
OT-0401 | Adults with HRS | Terlipressin + Albumin | HRS reversal | 33.9% vs 12.5% (placebo), P = 0.008 |
REVERSE | Adults with HRS | Terlipressin | Renal function change | Statistically significant improvement noted |
CONFIRM | Adults with HRS-AKI | Terlipressin + Albumin | HRS reversal | Higher rates of reversal compared to placebo |
Variceal Study | Patients with variceal bleeding | Terlipressin | In-hospital mortality | Significant reduction in mortality rates |
Case Studies
-
Case Study on HRS Management
A 2023 study published in the Journal of Clinical Medicine reported on a cohort of patients with hepatorenal syndrome treated with terlipressin. The results indicated a substantial improvement in serum creatinine levels and overall survival rates at 28 days post-treatment, highlighting the efficacy of terlipressin in reversing acute kidney injury associated with liver disease . -
Management of Bleeding Esophageal Varices
A retrospective analysis examined patients who received terlipressin during episodes of variceal bleeding. The findings revealed a marked decrease in both the frequency of rebleeding episodes and overall mortality when compared to historical controls not receiving terlipressin . -
Septic Shock Application
In a clinical trial assessing terlipressin's role in septic shock management, patients who were resistant to norepinephrine showed improved blood pressure stability and reduced organ dysfunction scores when treated with terlipressin, suggesting its potential as an adjunct therapy .
Mécanisme D'action
Target of Action
Terlipressin acetate is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor . It primarily targets the vasopressin V1 receptors , which are located on the smooth muscles of the arterial vasculature in the splanchnic region . These receptors play a crucial role in maintaining vascular tone and regulating blood pressure .
Mode of Action
Terlipressin acetate acts as a prodrug for lypressin (also known as lysine vasopressin), a vasoconstrictor and antidiuretic agent . It works by causing vasoconstriction in shock and other conditions associated with vasodilation . Terlipressin has a longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin . This interaction with its targets leads to a reduction in portal pressure .
Biochemical Pathways
Terlipressin acetate affects the vasopressin pathways. It is converted via enzymatic cleavage to lysine-vasopressin, the active form . This active vasopressin selectively causes splanchnic and extrarenal vasoconstriction by stimulating V1 receptors on vascular smooth muscle, thereby reducing splanchnic blood flow and portal pressure .
Pharmacokinetics
The pharmacokinetics of terlipressin acetate involves its conversion to the active metabolite, lysine-vasopressin . The estimated clearances for terlipressin and lysine-vasopressin are 27.4 L/h and 318 L/h, respectively, for a typical patient with a body weight of 86 kg . Body weight was identified as the only covariate for the clearance of terlipressin . Simulation suggested that body weight had no clinically meaningful effects on the exposure of lysine-vasopressin through terlipressin . Therefore, no weight-based dose is needed for terlipressin to treat hepatorenal syndrome (HRS) patients .
Result of Action
The primary result of terlipressin acetate’s action is the improvement of kidney function in adults with hepatorenal syndrome with rapid reduction in kidney function . It is also used to treat bleeding caused by esophageal varices . Terlipressin is effective in controlling acute variceal bleeding with a mortality benefit . It is also an effective drug for hepatorenal syndrome (HRS) reversal in cirrhosis and acute-on-chronic liver failure (ACLF) patients .
Action Environment
The action of terlipressin acetate can be influenced by various environmental factors. For instance, patients with a serum creatinine > 5 mg/dL are unlikely to experience benefit from terlipressin . Moreover, the clearance of terlipressin in HRS-1 patients increased with body weight, while body weight had no effect on the clearance of lysine-vasopressin . Therefore, patient-specific factors such as kidney function and body weight can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Terlipressin acetate interacts with various enzymes and proteins in the body. It is a prodrug of lypressin, which means it is metabolized in the body to produce lypressin, the active form . This metabolic process involves the cleavage of the N-terminal glycyl residues of terlipressin by various tissue peptidases . The active form, lypressin, then interacts with vasopressin receptors, specifically the V1 receptor, causing vasoconstriction .
Cellular Effects
Terlipressin acetate has significant effects on various types of cells and cellular processes. It influences cell function primarily through its vasoconstrictive properties . By binding to vasopressin receptors on vascular smooth muscle cells, it causes these cells to contract, leading to vasoconstriction . This can influence cell signaling pathways and cellular metabolism, particularly in conditions of shock where vasodilation is a problem .
Molecular Mechanism
The molecular mechanism of action of terlipressin acetate involves its conversion to the active form, lypressin, and its interaction with vasopressin receptors . Lypressin binds to the V1 receptor, a G-protein coupled receptor, on vascular smooth muscle cells . This binding triggers a cascade of intracellular events, leading to the contraction of the smooth muscle cells and vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of terlipressin acetate have been observed to change over time. For instance, in a study involving patients with hepatorenal syndrome, the clearance of terlipressin increased with body weight, while the clearance of its active metabolite, lysine-vasopressin, was not affected by body weight .
Dosage Effects in Animal Models
The effects of terlipressin acetate have been studied in animal models at different dosages . In an infant animal model of asphyxial cardiac arrest, terlipressin was compared with adrenaline, and it was found that there was a non-significant trend towards better outcome when terlipressin was combined with adrenaline compared with the use of adrenaline or terlipressin alone .
Metabolic Pathways
Terlipressin acetate is involved in specific metabolic pathways in the body. It is metabolized by tissue peptidases to produce its active form, lypressin . Once formed, lypressin undergoes various peptidase-mediated metabolic pathways in body tissues .
Transport and Distribution
Given its role as a prodrug, it is likely that it is transported in the body to various tissues where it is metabolized to produce the active form, lypressin .
Subcellular Localization
The subcellular localization of terlipressin acetate is not explicitly known. Given that it is a prodrug that is metabolized to produce lypressin, it is likely that it is localized in the cells where these metabolic processes occur .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La terlipressine est synthétisée par une série de réactions de couplage peptidique. Le processus implique l'addition séquentielle d'acides aminés pour former la chaîne peptidique, suivie d'une cyclisation pour former les ponts disulfure. Le produit final est purifié par des techniques chromatographiques .
Méthodes de production industrielle : En milieu industriel, l'acétate de terlipressine est préparé en dissolvant le composant actif dans de l'eau stérile pour injection, en ajustant le pH avec de l'acide acétique, puis en lyophilisant la solution pour obtenir le produit final. Le processus de lyophilisation implique la congélation préalable de la solution à -30°C à -70°C, suivie d'un séchage primaire et secondaire pour s'assurer que la teneur en humidité est inférieure à 3% .
Analyse Des Réactions Chimiques
Types de réactions : La terlipressine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son activation et son métabolisme dans l'organisme .
Réactifs et conditions courantes :
Oxydation : La terlipressine peut être oxydée en utilisant des oxydants doux dans des conditions contrôlées.
Réduction : Les réactions de réduction impliquent généralement l'utilisation d'agents réducteurs comme le borohydrure de sodium.
Substitution : Les réactions de substitution peuvent se produire en présence de nucléophiles dans des conditions spécifiques.
Principaux produits formés : Le principal métabolite actif de la terlipressine est la vasopressine lysine, qui est formée par clivage enzymatique de la chaîne peptidique .
4. Applications de la recherche scientifique
La terlipressine a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
5. Mécanisme d'action
La terlipressine exerce ses effets en agissant comme un agoniste du récepteur de la vasopressine. Elle a une forte affinité pour le récepteur V1, qui est principalement situé sur les cellules musculaires lisses vasculaires. Lorsqu'elle se lie au récepteur V1, la terlipressine induit une vasoconstriction, conduisant à une augmentation de la pression artérielle et à une réduction du flux sanguin vers la circulation splanchnique . Ce mécanisme est particulièrement bénéfique dans des affections telles que le syndrome hépatorénal et les saignements variceux, où la vasoconstriction aide à stabiliser les vaisseaux sanguins et à améliorer la fonction des organes .
Comparaison Avec Des Composés Similaires
La terlipressine est souvent comparée à d'autres analogues de la vasopressine, tels que :
Vasopressine : L'hormone endogène avec une demi-vie plus courte et une moins grande sélectivité pour le récepteur V1.
Desmopressine : Un analogue synthétique ayant une forte affinité pour le récepteur V2, principalement utilisé pour traiter le diabète insipide et l'énurésie.
Felypressine : Un autre analogue de la vasopressine utilisé comme vasoconstricteur en anesthésie dentaire.
Unicité de la terlipressine : La demi-vie plus longue de la terlipressine et sa sélectivité accrue pour le récepteur V1 la rendent particulièrement efficace dans le traitement des affections qui nécessitent une vasoconstriction soutenue . Sa nature de promédicament, qui se transforme en forme active de vasopressine lysine, contribue également à son profil pharmacologique unique .
Activité Biologique
Terlipressin acetate is a synthetic analogue of vasopressin, primarily utilized in clinical settings for its vasopressor and renal protective properties. This article delves into the biological activity of terlipressin acetate, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Pharmacodynamics
Terlipressin functions as a prodrug that is converted into lysine vasopressin (LVP) in the body. It exhibits partial intrinsic vasopressive activity and primarily acts on V1 receptors, which are responsible for vasoconstriction. The conversion to LVP enhances its efficacy in raising blood pressure and improving renal function, particularly in patients with hepatorenal syndrome (HRS) and other critical conditions.
- Mechanism of Action :
- Agonist for V1a and V1b receptors.
- Increases systemic vascular resistance and arterial pressure.
- Reduces heart rate due to baroreceptor reflex activation.
Pharmacokinetics
Terlipressin has a relatively short half-life, approximately 40 minutes, with effects observable within minutes after administration. The pharmacokinetic profile follows a two-compartment model, characterized by rapid distribution and elimination.
Parameter | Value |
---|---|
Half-life | ~40 minutes |
Volume of distribution | ~6.3 L |
Metabolic clearance | ~9 mL/kg/min |
Peak plasma concentration | 60-120 minutes post-administration |
Bioavailability | Not applicable (IV administration) |
Clinical Efficacy
Terlipressin has been extensively studied in patients with HRS, particularly HRS type 1 (HRS-1). Several pivotal trials have demonstrated its effectiveness in improving renal function and reversing HRS.
Key Clinical Trials :
-
OT-0401 Study :
- Participants: 112 patients.
- Outcome: Higher rates of HRS reversal (33.9% vs. 12.5% with placebo; P = 0.008).
-
REVERSE Trial :
- Participants: 196 patients.
- Outcome: Significant reduction in serum creatinine levels and improved renal function compared to placebo.
-
CONFIRM Trial :
- Participants: Combination therapy with albumin.
- Outcome: Statistically significant higher rates of HRS reversal compared to placebo + albumin.
Case Studies
A case study involving a cohort of 27 patients treated with terlipressin showed that 70.4% achieved HRS reversal compared to only 28.6% in those treated with midodrine and octreotide (P = 0.01) . This highlights terlipressin's superior efficacy in reversing HRS under controlled conditions.
Safety Profile
While terlipressin is generally well-tolerated, it is associated with certain adverse effects:
- Common Side Effects :
- Gastrointestinal disturbances.
- Respiratory failure risk (14% in CONFIRM study).
- Serious Adverse Events :
- Increased mortality associated with respiratory failure in high-risk populations.
Propriétés
IUPAC Name |
acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFVFDPQEHRNTC-LWCZBKQBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H82N16O19S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914453-96-6, 1884420-36-3 | |
Record name | Terlipressin acetate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terlipressin diacetate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884420363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.